EC50 Comparison in m1 CHO Cells: CMP-PA Accumulation as a Measure of IMPase Inhibition
L-690488 demonstrates approximately 150-fold higher potency than lithium in inducing CMP-PA accumulation, a direct downstream marker of IMPase inhibition and subsequent inositol depletion, in m1 CHO cells [1]. This potency advantage is critical for achieving robust PI cycle modulation at concentrations that minimize potential off-target effects associated with millimolar lithium exposure.
| Evidence Dimension | Potency (EC50) for CMP-PA accumulation |
|---|---|
| Target Compound Data | 3.5 ± 0.3 μM |
| Comparator Or Baseline | Lithium: 0.52 ± 0.03 mM (520 μM) |
| Quantified Difference | Approximately 149-fold higher potency |
| Conditions | CHO cells stably transfected with human muscarinic m1 receptor (m1 CHO cells); [3H]cytidine prelabeling |
Why This Matters
This direct potency comparison quantifies L-690488's superiority over lithium as an IMPase inhibitor tool compound, enabling researchers to achieve comparable PI cycle modulation without the confounding cellular stress associated with millimolar lithium concentrations.
- [1] Atack JR, Prior AM, Fletcher SR, Quirk K, McKernan R, Ragan CI. Effects of L-690,488, a prodrug of the bisphosphonate inositol monophosphatase inhibitor L-690,330, on phosphatidylinositol cycle markers. J Pharmacol Exp Ther. 1994 Jul;270(1):70-6. PMID: 8035344. View Source
